Sénnoside B

Vue d'ensemble

Description

Sennoside B is a plant-derived anthranoid and is one of the active constituents of the senna drug . It is primarily used as a laxative and cathartic for treating constipation and bowel evacuation .

Synthesis Analysis

Sennoside B is a natural compound found in Senna leaflets, pods, and tablets . A two-dimensional qNMR method has been established for the determination of sennosides . This method is not only fast but also specific and stability indicating .Molecular Structure Analysis

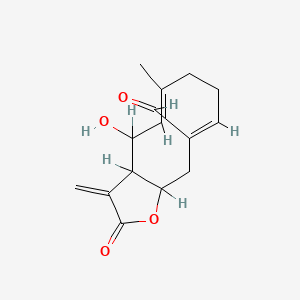

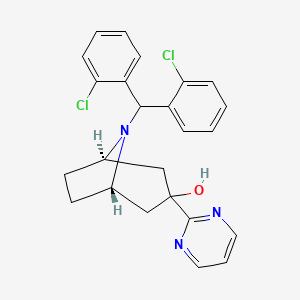

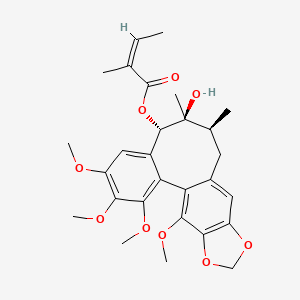

Sennoside B is a member of the class of sennosides that is (9R,9’S)-9,9’,10,10’-tetrahydro-9,9’-bianthracene-2,2’-dicarboxylic acid which is substituted by hydroxy groups at positions 4 and 4’, by beta-D-glucopyranosyloxy groups at positions 5 and 5’, and by oxo groups at positions 10 and 10’ .Chemical Reactions Analysis

Sennoside B has been studied using various analytical methods such as two-dimensional qNMR and high-performance liquid chromatography . These methods have been used to quantify the total amount of the value-determining dianthranoids in Senna leaflets, pods, and tablets .Physical And Chemical Properties Analysis

Sennoside B has a molecular formula of C42H38O20 and a molecular weight of 862.7 g/mol . It is a member of sennosides and an oxo dicarboxylic acid .Applications De Recherche Scientifique

Contrôle de qualité des plantes médicinales

Le sénnoside B, ainsi que d'autres sennosides, est utilisé comme marqueur pour le contrôle de qualité des plantes médicinales. Une méthode qNMR bidimensionnelle a été mise au point pour la détermination des sennosides, qui est non seulement rapide, mais aussi spécifique et indicative de la stabilité . Cette méthode présente une excellente exactitude, précision et répétabilité, démontrant le potentiel de la qNMR 2D dans le contrôle de qualité des plantes médicinales .

Inhibiteur du facteur de nécrose tumorale α (TNF-α)

Le this compound a été identifié comme un inhibiteur naturel puissant du TNF-α, une cible thérapeutique majeure dans les maladies auto-immunes . La puissance du this compound s'est avérée 5,7 fois plus élevée que celle de l'inhibiteur synthétique du TNF-α SPD304 . Cette découverte ouvre de nouvelles possibilités pour le développement de traitements plus efficaces des maladies auto-immunes.

Propriétés laxatives

Le this compound, ainsi que le sénnoside A, sont les deux principaux purgatifs présents dans les folioles, les gousses et les comprimés de séné . Ces composés sont largement utilisés comme purgatifs et sont classés comme produits médicinaux à base de plantes bien établis par l'Agence européenne des médicaments .

Analyse des sennosides dans les espèces de séné

Des méthodes de chromatographie liquide haute performance (HPLC) ont été développées pour étudier la variation de la teneur en sénnoside A et en this compound dans Senna alexandrina et Senna italica . Cela permet de mieux comprendre l'influence des champignons mycorhiziens sur la production de ces composés dans différentes espèces de séné .

Rôle potentiel dans l'amélioration de la sensibilité à l'insuline

Bien que cette application soit principalement associée au sénnoside A, il convient de noter que les sennosides, y compris le this compound, pourraient jouer un rôle dans l'amélioration de la sensibilité à l'insuline . Ceci est obtenu en stimulant la sécrétion du GLP-1, en protégeant l'équilibre du microbiote intestinal et en améliorant les niveaux d'AGCC .

Découverte de médicaments

La découverte du this compound comme inhibiteur puissant du TNF-α met en évidence le rôle important que peuvent jouer les produits naturels comme le this compound dans la découverte de médicaments . Le développement de méthodes de criblage efficaces, telles que le test de criblage de liaison compétitive utilisé dans cette étude, peut faciliter la découverte de nouveaux inhibiteurs prometteurs du TNF-α .

Mécanisme D'action

Target of Action

Sennoside B, a natural dianthrone glycoside found in large quantities in leaves and pods of Senna (Cassia angustifolia), has been identified to interact with several targets. It has been reported to inhibit PDGF-stimulated cell proliferation by binding to PDGF-BB and its receptor, thereby down-regulating the PDGFR-beta signaling pathway . Additionally, it has been found to be a potent natural product inhibitor of tumor necrosis factor α (TNF-α) .

Mode of Action

Sennoside B interacts with its targets and brings about significant changes. It inhibits PDGF-stimulated cell proliferation by binding to PDGF-BB and its receptor, leading to the down-regulation of the PDGFR-beta signaling pathway . Furthermore, it has been found to inhibit the ribonuclease H (RNase H) activity of human immunodeficiency virus (HIV) reverse transcriptase . Sennoside B is metabolized by gut bacteria into the active metabolite rheinanthrone . Rheinanthrone appears to increase cyclooxygenase 2 (COX2) expression in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) .

Biochemical Pathways

The metabolic pathways of Sennoside B transforming to rheinanthrone include the hydrolysis of the O-linked sugars by bacterial β-glucosidase and the reduction of the anthrone glucoside radical by bacterial reductase . This transformation process is crucial for the activation of Sennoside B and its subsequent effects.

Pharmacokinetics

Sennoside B is taken orally or via the rectum . It typically begins working in minutes when given by rectum and within twelve hours when given by mouth . The oral absolute bioavailability of Sennoside B was calculated as 3.60% . The value apparent volume of distribution of intravenous and intragastric administrations were 32.47±10.49 L/kg and 7646±1784 L/kg, respectively .

Result of Action

The primary result of Sennoside B’s action is its laxative effect, which is used to treat constipation . It works by irritating and stimulating intestinal cells, producing contractions in intestines, water influx to the intestines, and bowel movement . It also inhibits PDGF-stimulated cell proliferation and TNF-α-induced cell death .

Action Environment

The action of Sennoside B is influenced by the gut environment, particularly the presence of gut bacteria that metabolize Sennoside B into its active form . The efficacy and stability of Sennoside B can be affected by factors such as the pH of the gut, the presence of other medications, and individual variations in gut microbiota.

Safety and Hazards

Sennoside B is considered toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . Long-term use of Sennoside B in large doses may have some adverse effects, including the occurrence of melanosis coli and carcinogenesis of colon cancer .

Orientations Futures

Sennoside B has shown potential in drug discovery for diverse diseases . It has been found to be a potent inhibitor of TNF-α, a major therapeutic target in autoimmune diseases . The potency of Sennoside B was found to be 5.7-fold higher than that of the synthetic TNF-α inhibitor SPD304 . This suggests that Sennoside B has the potential to be developed as a new drug .

Propriétés

IUPAC Name |

(9S)-9-[(9R)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26+,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQVTOJGNYVQEO-AIFLABODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2[C@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H38O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051433 | |

| Record name | Sennoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sennoside B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

128-57-4 | |

| Record name | Sennoside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sennoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sennoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sennoside B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENNOSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F887D1637W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sennoside B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)

![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1681547.png)

![(41S,6aS,6a1R,14aS)-6,6a,13,14-tetrahydro-3H,41H,5H-6a1,14a-ethano[1,3]dioxolo[4',5':5,6]indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-13-ol](/img/structure/B1681559.png)